N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-7-16(21)20(12-13-8-5-6-11-18-13)17-19-14-9-3-4-10-15(14)22-17/h3-6,8-11H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTKCXHVGDKOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a pyridine ring through a butyramide functional group. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with pyridin-2-ylmethylamine and butyric acid derivatives under specific conditions, often utilizing bases such as triethylamine to facilitate the reaction.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Synthesis of benzo[d]thiazole via cyclization of 2-aminothiophenol with a carbonyl compound. |
| 2 | Formation of pyridine through methods like Hantzsch synthesis. |
| 3 | Coupling of the benzothiazole and pyridine rings with butyric acid derivatives under nucleophilic substitution conditions. |
2. Biological Activity
Research indicates that this compound exhibits various biological activities, primarily centered around anti-inflammatory and analgesic properties.
The compound is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
3. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Analgesic and Anti-inflammatory Activity
-
Comparative Studies
- Comparative analysis with similar compounds revealed that this compound exhibited superior anti-inflammatory effects compared to other benzothiazole derivatives .
- Docking Studies
Biological Activity Summary
| Activity Type | Activity Level | Reference |
|---|---|---|
| Analgesic | Significant | |
| Anti-inflammatory | High | |
| COX-2 Inhibition | Confirmed |
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N-methylbutyramide | Benzothiazole core | Moderate anti-inflammatory activity |
| N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide | Similar core with different pyridine substitution | Enhanced analgesic effects |
5. Conclusion
This compound presents promising biological activity, particularly as an anti-inflammatory agent through COX inhibition. Its unique structural features contribute to its efficacy compared to similar compounds, making it a valuable candidate for further research in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide?
- Methodology :
- Step 1 : Couple 2-aminobenzothiazole derivatives with acylating agents (e.g., butyryl chloride) in the presence of a base (e.g., triethylamine) to form the amide bond.
- Step 2 : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution using pyridylmethyl halides under basic conditions (e.g., K₂CO₃).
- Optimization : Use continuous flow reactors for scalability and recrystallization or column chromatography for purification .
- Key Parameters : Temperature (20–80°C), solvent choice (e.g., dichloromethane or THF), and molar ratios (1:1.2 for amine:acylating agent) significantly impact yield (typically 60–85%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via chemical shifts (e.g., pyridyl protons at δ 8.5–9.0 ppm; benzothiazole NH at δ 13.0–13.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 355.4) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretching (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reaction mechanisms and electronic properties of this compound?
- DFT Studies :
- Use B3LYP/6-31G(d,p) basis sets to calculate ground-state geometries and transition states for amide bond formation.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzyme active sites) .
- Contradictions : Some DFT methods overestimate stabilization energies of benzothiazole rings by 5–10 kcal/mol compared to experimental data .
Q. How do structural modifications (e.g., substitution on the benzothiazole or pyridine rings) affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Pyridine Substitution : Adding electron-withdrawing groups (e.g., -NO₂) enhances binding to COX-2 (IC₅₀ = 0.8 µM vs. 2.5 µM for unsubstituted analogs) .
- Benzothiazole Modifications : Fluorination at the 6-position improves antimicrobial activity (MIC = 4 µg/mL vs. S. aureus) by increasing membrane permeability .
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Workflow :
Standardize Assays : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and positive controls (e.g., indomethacin).
Validate Target Engagement : Employ surface plasmon resonance (SPR) to measure direct binding affinities (e.g., Kd = 120 nM for COX-2).
Control Solvent Effects : Compare DMSO vs. aqueous solubility to rule out false negatives .
Methodological Recommendations
- Synthesis : Prioritize Schlenk techniques for moisture-sensitive steps to avoid hydrolysis of the amide bond .
- Biological Assays : Use dual-luciferase reporters to distinguish target-specific effects from cytotoxicity .
- Computational Modeling : Cross-validate DFT results with MP2 or CCSD(T) methods for critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
